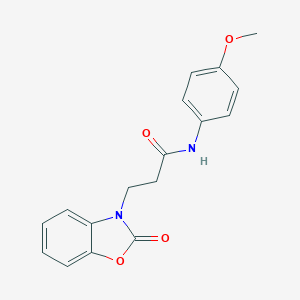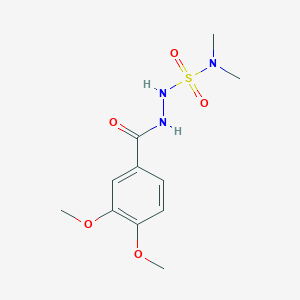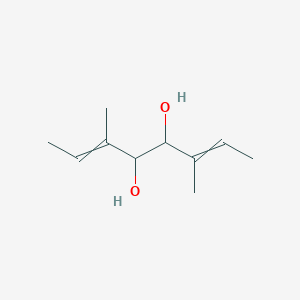
3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine, commonly known as DBCO-NHS ester, is a chemical compound used in scientific research for bioconjugation and labeling of biomolecules. It is a heterobifunctional reagent that contains both an N-hydroxysuccinimide (NHS) ester and a cyclooctyne group. The NHS ester reacts with primary amines on biomolecules, while the cyclooctyne group reacts with azides in the presence of a copper catalyst. This allows for the site-specific labeling and modification of biomolecules.
Wirkmechanismus
The mechanism of action of DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester involves the reaction of the 3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester with primary amines on biomolecules, forming a stable amide bond. The cyclooctyne group then reacts with azides in the presence of a copper catalyst, forming a triazole linkage. This allows for the site-specific labeling and modification of biomolecules.
Biochemical and Physiological Effects:
DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester has no known biochemical or physiological effects as it is used solely for labeling and modification of biomolecules in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester in lab experiments include its high reactivity and specificity for primary amines, allowing for site-specific labeling and modification of biomolecules. It also has a long shelf life and is stable in a wide range of pH and temperature conditions. However, the limitations of using DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester include the requirement for a copper catalyst for the cyclooctyne-azide reaction, which can be toxic to cells. It also requires careful optimization of reaction conditions to avoid non-specific labeling.
Zukünftige Richtungen
For the use of DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester in scientific research include the development of new bioconjugation strategies and the optimization of labeling and modification protocols. It also has potential applications in the development of targeted drug delivery systems and the study of protein-protein interactions. Further research is needed to fully explore the potential of DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester in these areas.
Synthesemethoden
DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the synthesis of 2,5-dibromothiophene, which is then converted to 2,5-dibromo-3-thiophenecarboxaldehyde. This aldehyde is then reacted with N,N-dimethyl-1,3-propanediamine to form the DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester.
Wissenschaftliche Forschungsanwendungen
DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester has a wide range of applications in scientific research. It is commonly used for bioconjugation and labeling of biomolecules such as proteins, peptides, and nucleic acids. This allows for the visualization and tracking of biomolecules in cells and tissues. DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester has also been used for the development of biosensors and drug delivery systems.
Eigenschaften
CAS-Nummer |
14942-31-5 |
|---|---|
Molekularformel |
C16H30O4 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
(3E)-N,N-dimethyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine |
InChI |
InChI=1S/C18H21NS/c1-19(2)12-5-8-16-15-7-4-3-6-14(15)9-10-18-17(16)11-13-20-18/h3-4,6-8,11,13H,5,9-10,12H2,1-2H3/b16-8+ |
InChI-Schlüssel |
ZDYPMKZEUSYJQI-LZYBPNLTSA-N |
Isomerische SMILES |
CN(C)CC/C=C\1/C2=C(CCC3=CC=CC=C31)SC=C2 |
SMILES |
CN(C)CCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
Kanonische SMILES |
CN(C)CCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)




![3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)


![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)
![[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B228139.png)
